molecular formula C25H25NO5 B6054465 4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one

4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one

Cat. No. B6054465
M. Wt: 419.5 g/mol
InChI Key: KLBLFTRQLPSGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one, also known as LY-294002, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). This molecule is widely used in scientific research to investigate the role of PI3K in various biological processes.

Mechanism of Action

4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one inhibits the activity of PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is required for downstream signaling through the Akt/mTOR pathway.
Biochemical and Physiological Effects:
4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one is its potency and specificity for PI3K inhibition. This allows for precise manipulation of the PI3K pathway in vitro and in vivo. However, one limitation is that 4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one may have off-target effects on other kinases and signaling pathways, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving 4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one. One area of interest is the role of PI3K in aging and age-related diseases, such as Alzheimer's disease and cancer. Another area of interest is the development of more specific and potent PI3K inhibitors for clinical use. Additionally, there is ongoing research into the use of 4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one as a tool for studying the mechanisms of drug resistance in cancer cells.

Synthesis Methods

The synthesis of 4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one involves several steps, starting with the condensation of 2-acetyl-7-methylchromone with piperidine-3-carboxaldehyde, followed by acylation with 2-methoxybenzoyl chloride, and finally, the addition of the oxoethyl group. The final product is obtained in high yield and purity.

Scientific Research Applications

4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one is commonly used in scientific research to study the role of PI3K in various biological processes, including cell proliferation, differentiation, apoptosis, and metabolism. It has been shown to inhibit PI3K activity in a dose-dependent manner, leading to downstream effects on the Akt/mTOR signaling pathway.

properties

IUPAC Name

4-[2-[3-(2-methoxybenzoyl)piperidin-1-yl]-2-oxoethyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-16-9-10-19-18(14-24(28)31-22(19)12-16)13-23(27)26-11-5-6-17(15-26)25(29)20-7-3-4-8-21(20)30-2/h3-4,7-10,12,14,17H,5-6,11,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBLFTRQLPSGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCCC(C3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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